molecular formula C14H10BrN3O B1378017 1-(2-bromobenzoyl)-1H-indazol-3-amine CAS No. 1384430-22-1

1-(2-bromobenzoyl)-1H-indazol-3-amine

Cat. No.: B1378017
CAS No.: 1384430-22-1
M. Wt: 316.15 g/mol
InChI Key: FPVGPUPVGRMIOD-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromobenzoyl group in this compound adds to its chemical reactivity and potential for various applications in scientific research.

Scientific Research Applications

1-(2-Bromobenzoyl)-1H-indazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Safety and Hazards

As with any chemical compound, handling “1-(2-bromobenzoyl)-1H-indazol-3-amine” would require appropriate safety measures. Based on the safety data for similar compounds, it could potentially cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on “1-(2-bromobenzoyl)-1H-indazol-3-amine” would likely depend on its potential applications. Given the interest in benzoylthiourea molecules for nonlinear optical applications , similar compounds could also be of interest in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-1H-indazol-3-amine typically involves the reaction of 2-bromobenzoyl chloride with 1H-indazole-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are commonly used in coupling reactions, along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Products include substituted indazole derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides, amines, or alcohols depending on the reaction conditions.

    Coupling Reactions:

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromobenzoyl)proline: A similar compound with a proline moiety instead of an indazole ring.

    2-Bromobenzoyl chloride: A precursor used in the synthesis of 1-(2-bromobenzoyl)-1H-indazol-3-amine.

    1-(2-Bromobenzoyl)-6-iodo-β-carboline: A compound with a β-carboline ring instead of an indazole ring.

Uniqueness

This compound is unique due to the presence of both the bromobenzoyl group and the indazole ring, which confer distinct chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3-aminoindazol-1-yl)-(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-7-3-1-5-9(11)14(19)18-12-8-4-2-6-10(12)13(16)17-18/h1-8H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVGPUPVGRMIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=CC=CC=C3Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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